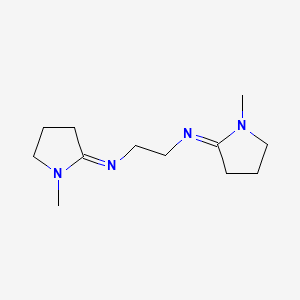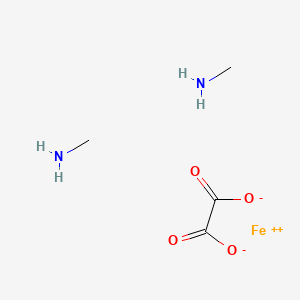
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloropyrrolidine-2,5-dione;methylsulfanylbenzene is a compound that combines the properties of two distinct chemical entities: 1-Chloropyrrolidine-2,5-dione and methylsulfanylbenzene.
准备方法
Synthetic Routes and Reaction Conditions
1-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treatment with chlorine sources such as sodium hypochlorite (bleach) or t-butylhypochlorite . The reaction typically involves the chlorination of succinimide in the presence of these reagents, resulting in the formation of 1-Chloropyrrolidine-2,5-dione.
Methylsulfanylbenzene can be synthesized through the methylation of thiophenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of 1-Chloropyrrolidine-2,5-dione involves large-scale chlorination of succinimide using chlorine gas or sodium hypochlorite. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified through recrystallization or distillation.
Methylsulfanylbenzene is produced industrially by the methylation of thiophenol using methylating agents such as dimethyl sulfate or methyl chloride. The reaction is conducted in large reactors with appropriate safety measures to handle the toxic and volatile reagents.
化学反应分析
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: It can act as a mild oxidant in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Methylsulfanylbenzene undergoes reactions such as:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: The methylthio group can be substituted by other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation of 1-Chloropyrrolidine-2,5-dione: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution of 1-Chloropyrrolidine-2,5-dione: Common nucleophiles include amines and thiols.
Oxidation of Methylsulfanylbenzene: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution of Methylsulfanylbenzene: Common electrophiles include halogens and nitro groups.
Major Products Formed
Oxidation of 1-Chloropyrrolidine-2,5-dione: Formation of N-chlorosuccinimide derivatives.
Substitution of 1-Chloropyrrolidine-2,5-dione: Formation of substituted succinimide derivatives.
Oxidation of Methylsulfanylbenzene: Formation of methylsulfoxide and methylsulfone.
Substitution of Methylsulfanylbenzene: Formation of substituted benzene derivatives.
科学研究应用
1-Chloropyrrolidine-2,5-dione is used as a chlorinating agent and mild oxidant in organic synthesis . It is also employed in the production of rubber additives and as a pharmaceutical intermediate in the synthesis of antibiotics .
Methylsulfanylbenzene is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a solvent and reagent in organic synthesis.
作用机制
1-Chloropyrrolidine-2,5-dione exerts its effects through the highly reactive N-Cl bond, which functions as a source of "Cl+" . This allows it to participate in chlorination and oxidation reactions, where it transfers the chlorine atom to other molecules.
Methylsulfanylbenzene exerts its effects through the methylthio group, which can undergo various chemical transformations, including oxidation and substitution. The aromatic ring provides stability and reactivity, allowing it to participate in electrophilic aromatic substitution reactions.
相似化合物的比较
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide . These compounds share similar reactivity and are used as halogenating agents in organic synthesis. 1-Chloropyrrolidine-2,5-dione is unique in its mild oxidizing properties and specific reactivity with certain substrates.
Methylsulfanylbenzene is similar to other thioethers, such as ethylsulfanylbenzene and propylsulfanylbenzene. These compounds share similar reactivity and are used as precursors in organic synthesis. methylsulfanylbenzene is unique in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
属性
CAS 编号 |
82661-92-5 |
|---|---|
分子式 |
C11H12ClNO2S |
分子量 |
257.74 g/mol |
IUPAC 名称 |
1-chloropyrrolidine-2,5-dione;methylsulfanylbenzene |
InChI |
InChI=1S/C7H8S.C4H4ClNO2/c1-8-7-5-3-2-4-6-7;5-6-3(7)1-2-4(6)8/h2-6H,1H3;1-2H2 |
InChI 键 |
QDOMKUJILDCPEW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
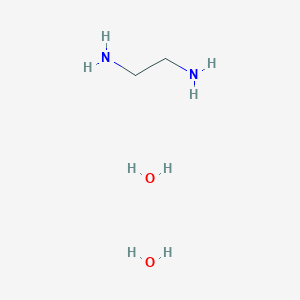
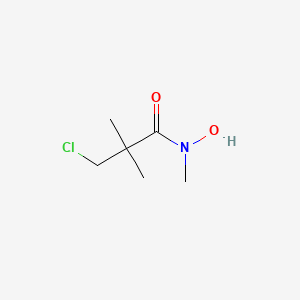
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
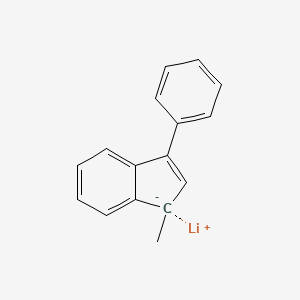
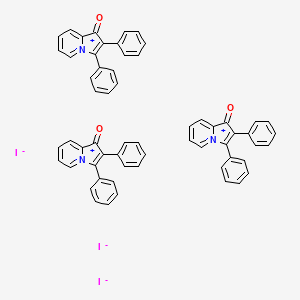
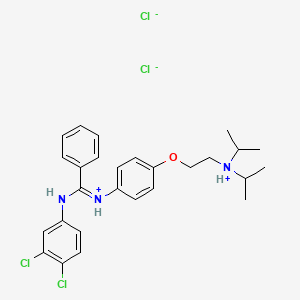
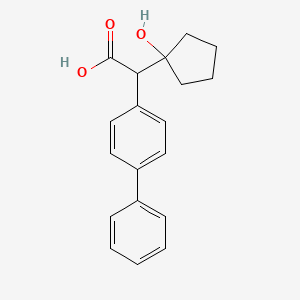
![N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine](/img/structure/B14419463.png)
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

